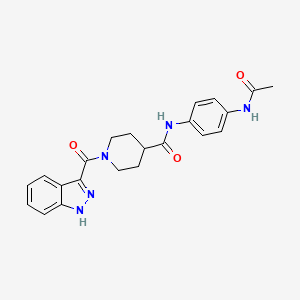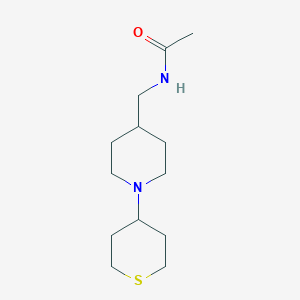![molecular formula C20H20N4O2S B2543633 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide CAS No. 896707-27-0](/img/structure/B2543633.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. Quinazolinone derivatives have been extensively studied due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the construction of the quinazolinone core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides involved the alkylation of potassium salt of tetrazolo[1,5-c]quinazolin-5-thion by N-aryl(benzyl,heteryl)acetamides, with the structures confirmed by FT-IR, LC–MS, and NMR analyses . Similarly, novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-ones were synthesized using dimethyl N-cyanoimidodithiocarbonate and 3-hydrazinyl-2-naphthoic acid, with the structures confirmed by NMR, IR, and HREI-MS analyses .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be further modified with various substituents to enhance biological activity. The confirmation of the molecular structures of these compounds is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, to introduce different functional groups. These reactions are crucial for the diversification of the quinazolinone scaffold and the generation of compounds with potential biological activities. The alkylation reactions are often carried out in the presence of bases such as potassium carbonate and in suitable solvents like dimethylformamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents attached to the quinazolinone core. For example, the radioiodination and biodistribution study of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one revealed that the compound could be successfully labeled with radioactive iodine, and its stability was assessed in vitro . The antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones was evaluated in vitro, and some derivatives showed significant potency, with their molecular docking studies providing insights into their interactions with biological targets .
Scientific Research Applications
Synthesis and Computational Studies
- Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, including aminothiazole, amino-oxazole, quinazoline-2-yl, and benzo[d]thiazol-2-ylthio compounds, showing good antimicrobial activity. Computational calculations provided insights into the reactivity and potential applications of these compounds, including those related to the benzimidazo[1,2-c]quinazolin-6-ylthio structure (Fahim & Ismael, 2019).
Antimicrobial and Antitumor Activities
- Al-Suwaidan et al. (2016) demonstrated that 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, indicating potential applications of benzimidazo[1,2-c]quinazolin-6-ylthio derivatives in cancer therapy (Al-Suwaidan et al., 2016).
- Laxminarayana et al. (2021) focused on the green synthesis and anticancer effects of 3-methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl) thio) methyl) quinazolin-4(3H)-one, highlighting its potential as a chemotherapeutic agent through molecular docking studies and anticancer activity assessments (Laxminarayana et al., 2021).
Molecular Docking and Theoretical Insights
- Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones and explored their photo-disruptive effects towards DNA, with molecular docking studies indicating their binding efficiency and potential applications in photo-chemotherapeutics (Mikra et al., 2022).
Future Directions
The future directions for the research on this compound could involve further exploration of its biological activities, such as its potential antitumor activity . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-12-6-11-21-18(25)13-27-20-23-15-8-3-2-7-14(15)19-22-16-9-4-5-10-17(16)24(19)20/h2-5,7-10H,6,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIARLJPPHXCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-methoxypropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2543556.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2543559.png)
![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2543567.png)




